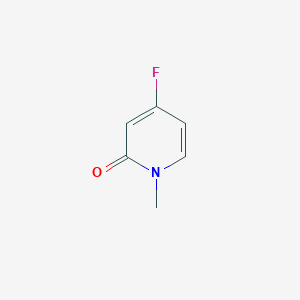
4-Fluoro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 4-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyridin-2(1H)-one typically involves the fluorination of 1-methylpyridin-2(1H)-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of 4-fluoro-1-methylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 4-Fluoro-1-methylpiperidine.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methyl group can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine: Lacks the methyl group, making it less lipophilic.
1-Methylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different electronic properties.
4-Chloro-1-methylpyridin-2(1H)-one: Chlorine substitution instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
4-Fluoro-1-methylpyridin-2(1H)-one is unique due to the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications, offering advantages such as enhanced binding affinity, selectivity, and metabolic stability.
Propiedades
Fórmula molecular |
C6H6FNO |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 |
Clave InChI |
GZNNOWOZICAFTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=CC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


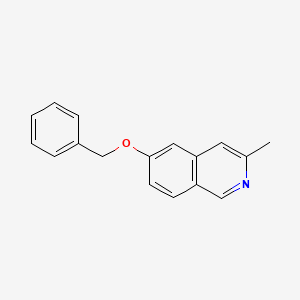
![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
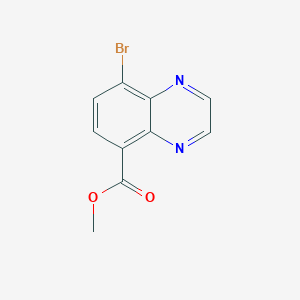
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
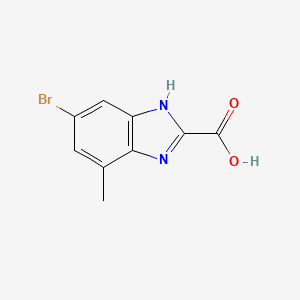
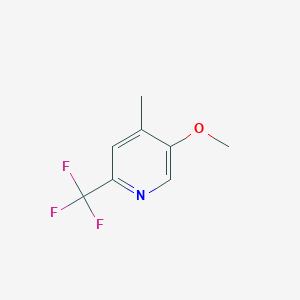

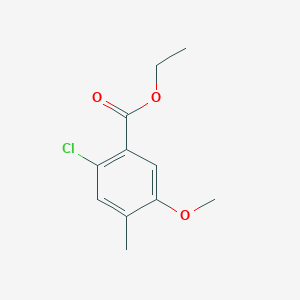
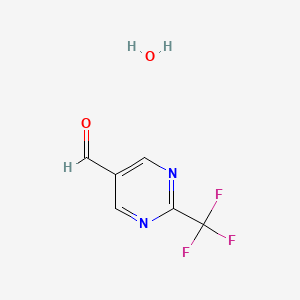
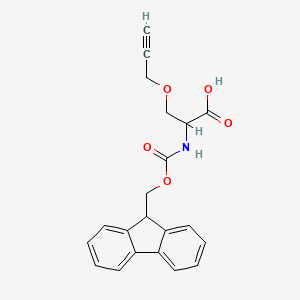

![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
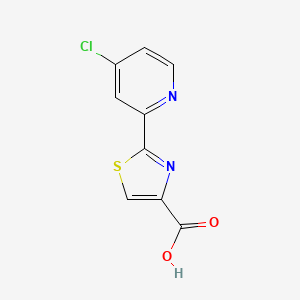
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
